molecular formula C10H11N3O B15205856 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one

3-Amino-1-benzyl-1H-pyrazol-5(4H)-one

Cat. No.: B15205856
M. Wt: 189.21 g/mol
InChI Key: KSGIMYMMQVQOBZ-UHFFFAOYSA-N
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Description

Significance of Pyrazolone (B3327878) Scaffolds in Heterocyclic Chemistry

Pyrazolone and its derivatives are a critical class of heterocyclic compounds that are integral to numerous established therapeutic agents. The high therapeutic potential of pyrazolone-based drugs has spurred medicinal chemists to synthesize a vast number of novel chemotherapeutic agents. Pyrazole-containing molecules display a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, and antifungal properties. sigmaaldrich.com

The versatility of the pyrazolone scaffold lies in its synthetic accessibility and the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This has made pyrazolones a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Overview of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one within Contemporary Chemical Research

While the broader class of pyrazolones is extensively studied, dedicated research focusing solely on this compound is more limited. However, its structural motifs, the aminopyrazole core and the benzyl (B1604629) substituent, are of significant interest in contemporary chemical research. The synthesis of 3-Amino-1-benzyl-pyrazol has been reported, indicating its accessibility for further studies.

The presence of the amino group provides a reactive handle for the synthesis of a variety of derivatives and fused heterocyclic systems. Aminopyrazoles are known to be precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, which are another class of biologically active compounds. Research into the chemical reactivity of 3-amino-1-substituted-1H-pyrazol-5(4H)-ones has shown that this class of compounds can serve as key intermediates for the discovery of new drugs. researchgate.net

The benzyl group, on the other hand, can influence the compound's lipophilicity and steric profile, which can in turn affect its biological activity. For instance, 1-benzyl-1H-pyrazole derivatives have been investigated as kinase inhibitors. nih.gov Given the established biological significance of both the aminopyrazolone (B8391566) core and benzyl-substituted heterocycles, this compound represents a promising, albeit currently under-explored, molecule for further investigation in medicinal chemistry and materials science.

Historical Context and Evolution of Pyrazolone Chemistry

The history of pyrazolone chemistry dates back to the late 19th century. In 1883, German chemist Ludwig Knorr synthesized the first pyrazolone derivative, antipyrine (B355649), through a condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. This discovery was a landmark in medicinal chemistry, as antipyrine was one of the first synthetic analgesics and antipyretics to be widely used.

The success of antipyrine spurred further research into pyrazolone derivatives, leading to the development of a number of other important drugs. The early 20th century saw the introduction of aminopyrine (B3395922) and phenylbutazone, both of which possessed potent anti-inflammatory properties.

The evolution of pyrazolone chemistry has been marked by the development of more sophisticated synthetic methodologies, allowing for the creation of a vast library of derivatives with diverse functionalities. Modern research continues to build on this historical foundation, exploring new applications for these versatile heterocyclic compounds in areas ranging from drug discovery to materials science. The ongoing investigation into compounds like this compound is a testament to the enduring legacy and continued potential of pyrazolone chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-amino-2-benzyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H11N3O/c11-9-6-10(14)13(12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)

InChI Key

KSGIMYMMQVQOBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)CC2=CC=CC=C2)N

Origin of Product

United States

Structural Elucidation and Tautomeric Equilibrium of 3 Amino 1 Benzyl 1h Pyrazol 5 4h One

Fundamental Molecular Architecture and Bonding Characteristics

The foundational structure of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one consists of a five-membered pyrazolone (B3327878) ring. This heterocyclic system is characterized by two adjacent nitrogen atoms and a carbonyl group. In this specific derivative, the ring is substituted with an amino group (-NH2) at the C3 position and a benzyl (B1604629) group (-CH2C6H5) at the N1 position.

The molecular framework is comprised of a planar pyrazole (B372694) ring, though slight deviations can occur depending on the substituents. The benzyl group introduces a phenyl ring, which is typically twisted out of the plane of the pyrazolone ring. nih.gov The amino group at C3 can influence the electronic properties of the ring through resonance. Intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, can play a significant role in the solid-state packing of the molecule. nih.gov

Investigation of Tautomeric Forms (e.g., keto-enol, imine-enamine tautomerism)

Pyrazolone derivatives are well-known to exhibit prototropic tautomerism, where protons can migrate to different positions within the molecule, leading to the coexistence of multiple structural isomers in equilibrium. clockss.org For this compound, several tautomeric forms are theoretically possible due to the presence of the pyrazolone core and the amino substituent.

The principal tautomeric equilibria to consider are the keto-enol and imine-enamine forms. The keto form is the initially named this compound. The enol form would be 5-Hydroxy-3-amino-1-benzyl-1H-pyrazole. Furthermore, the presence of the amino group introduces the possibility of imine-enamine tautomerism, resulting in 3-imino-1-benzyl-4,5-dihydro-1H-pyrazol-5-ol and its corresponding keto form. The relative stability and population of these tautomers are influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. researchgate.net Generally, the equilibrium can be shifted towards one form over the others based on these conditions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. nih.gov The chemical shifts of protons and carbons are highly sensitive to their chemical environment, allowing for the differentiation of tautomeric forms.

For pyrazolone derivatives, the presence of distinct signals in ¹H and ¹³C NMR spectra corresponding to different tautomers provides direct evidence of their coexistence. For instance, the ¹³C NMR spectrum of a related pyrazolone showed a signal indicative of a carbonyl carbon, confirming the presence of the keto tautomer in solution. nih.gov In the case of this compound, one would expect to observe specific resonances for the CH2 group of the benzyl substituent, the protons of the phenyl ring, and the protons of the pyrazolone ring. The chemical shifts of the pyrazolone ring protons and carbons would be particularly informative in distinguishing between the keto and enol forms. The presence of an OH proton signal in the ¹H NMR spectrum would be characteristic of the enol tautomer, while the absence of this signal and the presence of a distinct CH2 signal in the pyrazolone ring would suggest the keto form. The solvent used for the NMR experiment can significantly influence the observed tautomeric ratio. nih.gov

Table 1: Expected ¹H NMR Chemical Shift Ranges for Tautomeric Forms of this compound
ProtonKeto Form (ppm)Enol Form (ppm)
-NH₂VariableVariable
-CH₂- (pyrazolone ring)~3.5 - 4.5-
-CH= (pyrazolone ring)-~5.0 - 6.0
-OH-~9.0 - 12.0
Benzyl -CH₂-~5.0~5.0
Aromatic (Phenyl)~7.2 - 7.5~7.2 - 7.5

In conjunction with experimental methods, theoretical computational analysis provides valuable insights into the tautomeric equilibria of pyrazolone derivatives. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the relative energies and stabilities of the different tautomeric forms. researchgate.net

These computational studies can predict the most stable tautomer in the gas phase and in different solvents by incorporating solvent models. The calculations can also provide optimized geometries, bond lengths, and bond angles for each tautomer, contributing to a more detailed understanding of their structural characteristics. For related pyrazole systems, computational studies have successfully predicted the predominance of one tautomer over others, which was later confirmed by experimental data. researchgate.net Such analyses for this compound would involve calculating the energies of the keto, enol, and imine tautomers to predict their equilibrium distribution.

Table 2: Calculated Relative Energies of Pyrazolone Tautomers (Illustrative Example)
TautomerRelative Energy (kcal/mol)Predominance
Keto0.0High
Enol+2.5Moderate
Imine+5.0Low

Conformational Analysis and Stereochemical Aspects

The presence of a chiral center is not inherent to the basic structure of this compound. However, if the C4 position of the pyrazolone ring becomes substituted with two different groups, it would become a stereocenter, leading to the possibility of enantiomers. In its unsubstituted form at C4, the molecule is achiral. The planarity of the pyrazolone ring is a key feature, although minor puckering can be induced by bulky substituents or crystal packing forces. nih.gov

Advanced Synthetic Methodologies for 3 Amino 1 Benzyl 1h Pyrazol 5 4h One and Its Derivatives

De Novo Synthetic Routes to the Pyrazolone (B3327878) Core

De novo synthesis, the construction of complex molecules from simple precursors, remains a fundamental approach to the pyrazolone ring system. These methods are broadly categorized into cyclocondensation reactions and ring transformations.

The most classic and widely employed method for synthesizing the pyrazolone core is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.gov This is often referred to as the Knorr pyrazole (B372694) synthesis. nih.gov For the preparation of 3-aminopyrazolones, the reaction typically involves the condensation of a hydrazine with a β-ketonitrile. chim.it

The general mechanism proceeds in two main steps:

A nucleophilic attack by one nitrogen atom of the hydrazine onto the carbonyl group of the β-ketonitrile, forming a hydrazone intermediate. chim.it

An intramolecular cyclization via the addition of the second hydrazine nitrogen atom to the nitrile carbon, which upon tautomerization, yields the stable 3-aminopyrazolone ring. chim.it

To synthesize the target compound, 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one , benzylhydrazine (B1204620) would be reacted with a suitable β-ketonitrile, such as ethyl 2-cyanoacetate or cyanoacetamide, under appropriate reaction conditions. A tert-butoxide-assisted Claisen condensation followed by the addition of the hydrazine is one reported method for achieving this transformation from simple esters. chim.it

Ring transformation strategies offer an alternative pathway to the pyrazolone core by rearranging other heterocyclic systems. These methods can provide access to novel derivatives that may be difficult to obtain through traditional condensation reactions. One such approach involves the conversion of isoxazoles or oxadiazoles (B1248032) into pyrazoles, a process that can be catalyzed by a nickel(0) complex. organic-chemistry.org This reaction represents a formal exchange of heteroatoms within the aromatic ring. organic-chemistry.org

Another strategy involves the ring opening of 2-imino-2H-azirines. nih.gov In a process analogous to the reaction of 2H-azirines with titanium tetrachloride (TiCl₄), 2-imino-2H-azirines can undergo C-N bond cleavage and subsequent rearrangement to form pyrazoles. nih.gov While less common than cyclocondensation, these rearrangement and transformation reactions provide a valuable synthetic tool for creating diverse pyrazolone structures.

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have become a cornerstone of modern heterocyclic synthesis. nih.govnih.gov They offer significant advantages over traditional multi-step syntheses, including operational simplicity, reduced waste, and increased efficiency, making them highly desirable for generating libraries of complex molecules like pyrazolone derivatives. nih.gov

The mechanistic pathways in MCRs leading to pyrazolone-fused heterocycles, such as pyrano[2,3-c]pyrazoles, are often sequential and elegant. A common and well-established four-component reaction involves an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and a hydrazine. nih.govsemanticscholar.org

The generally accepted mechanism proceeds through two parallel reaction cascades:

Pyrazolone Formation: The β-ketoester and hydrazine react to form the pyrazolone intermediate in situ. nih.govsemanticscholar.org

Knoevenagel Condensation: Concurrently, the aldehyde and the active methylene (B1212753) compound (malononitrile) undergo a Knoevenagel condensation to produce an electron-deficient alkene, which serves as a Michael acceptor. nih.gov

Domino Reaction: The in situ-formed pyrazolone then acts as a nucleophile, attacking the Michael acceptor. This is followed by an intramolecular cyclization and tautomerization to yield the final, highly substituted pyranopyrazole product. semanticscholar.org

Catalysts, such as imidazole (B134444) or various Lewis acids, can facilitate these steps by activating the carbonyl groups or abstracting protons from active methylene compounds. nih.gov

A significant advancement in MCRs is the development of catalyst-free procedures, which further enhances their environmental compatibility. researchgate.net Many MCRs for synthesizing pyrazolone derivatives can be performed under thermal conditions, often in green solvents like water or ethanol (B145695), without the need for a catalyst. researchgate.netresearchgate.net

For example, the one-pot, four-component synthesis of spiro[indoline-3,4-pyrano[2,3-c]pyrazoles] has been achieved by reacting isatin (B1672199), malononitrile, hydrazine hydrate (B1144303), and dialkyl acetylenedicarboxylate (B1228247) in an aqueous ethanolic solution under reflux. semanticscholar.org The reaction proceeds rapidly, driven by the in situ formation of the pyrazolone from hydrazine and the acetylenedicarboxylate, which then reacts with the adduct formed from isatin and malononitrile. semanticscholar.org The absence of a catalyst simplifies the work-up procedure and reduces costs and environmental impact. researchgate.net

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Solvent Condition Product Type
IsatinMalononitrileHydrazine HydrateDialkyl AcetylenedicarboxylateWater/EthanolRefluxSpiro[indoline-3,4-pyrano[2,3-c]pyrazole]
AldehydeMalononitrileHydrazine HydrateEthyl Acetoacetate (B1235776)Water80 °C1,4-Dihydropyrano[2,3-c]pyrazole
4-HydroxycoumarinAldehydePhenylhydrazine---EthanolRefluxPyrazole-coumarin hybrid

This table presents examples of catalyst-free multi-component reactions for the synthesis of pyrazolone derivatives.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolones to minimize environmental impact. ekb.eg This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Key green strategies employed in pyrazolone synthesis include:

Use of Green Solvents: Water is an ideal solvent for many MCRs leading to pyrazolone derivatives, as it is non-toxic, inexpensive, and readily available. nih.govlookchem.com Ethanol and polyethylene (B3416737) glycol (PEG-400) are other examples of eco-friendly solvents used in these syntheses. mdpi.comrsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound sonication are used to accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. ekb.egmdpi.com

Catalyst-Free Reactions: As discussed, eliminating the catalyst simplifies synthesis and purification, adhering to the green chemistry principle of atom economy and waste reduction. researchgate.netresearchgate.net

Reusable and Novel Catalysts: When a catalyst is necessary, the focus is on developing reusable and non-toxic options. Layered double hydroxides (LDHs), ionic liquids, and solid-phase catalysts have been successfully employed. ekb.egnih.gov For instance, a nano-copper catalyst immobilized on an LDH has been used for the three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles in a water/ethanol mixture, with the catalyst being recoverable and reusable for several cycles. nih.gov

Green Principle Application in Pyrazolone Synthesis Example Reference
Safer SolventsUse of water as a reaction medium for MCRsFour-component synthesis of dihydropyrano[2,3-c]pyrazoles nih.govresearchgate.net
Energy EfficiencyMicrowave-assisted synthesisSynthesis of pyrazoles from 1,3-diones and hydrazines mdpi.com
CatalysisUse of reusable nano-catalystsLDH-supported copper catalyst for 3-component synthesis nih.gov
Waste PreventionCatalyst-free one-pot reactionsSynthesis of pyrazole-coumarin hybrids researchgate.net

This table summarizes the application of green chemistry principles in the synthesis of pyrazolone analogues.

Application of Environmentally Benign Solvents (e.g., Water, HFIP)

The substitution of volatile and hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water and fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have emerged as powerful media for pyrazolone synthesis.

Water: As a solvent, water is unparalleled in terms of cost, safety, and environmental impact. longdom.org Its use in multicomponent reactions (MCRs) for synthesizing pyrazole-annulated systems, such as dihydropyrano[2,3-c]pyrazoles, has been particularly effective. semanticscholar.org The high polarity and hydrogen bonding capacity of water can enhance reaction rates and selectivity. tandfonline.com For instance, the one-pot condensation of aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate proceeds efficiently in water, often catalyzed by simple, non-toxic catalysts like sodium benzoate (B1203000) or glycine, to afford high yields of functionalized pyrazoles at room temperature. semanticscholar.org The use of water as a solvent is not only eco-friendly but also simplifies product isolation, as many organic products are sparingly soluble in water and can be separated by simple filtration. tandfonline.com

Hexafluoroisopropanol (HFIP): Fluorinated alcohols, particularly HFIP, have unique properties that differentiate them from conventional solvents. conicet.gov.ar They are highly polar, strong hydrogen bond donors, but poor hydrogen bond acceptors and are non-nucleophilic. conicet.gov.aracs.org These characteristics make HFIP an excellent medium for promoting reactions and stabilizing intermediates. In pyrazole synthesis from nonsymmetrical 1,3-diketones, the use of HFIP as a solvent has been shown to dramatically increase regioselectivity compared to traditional solvents like ethanol. conicet.gov.ar This enhanced selectivity is crucial for creating specific isomers required for targeted applications. Furthermore, HFIP has been successfully employed as a recyclable medium for the multicomponent synthesis of complex pyrazole-linked thiazoles at room temperature, highlighting its utility in green and efficient chemical processes. acs.orgnih.gov

SolventReaction TypeKey AdvantagesCatalyst ExampleYield Range
WaterMulticomponent Synthesis of Dihydropyrano[2,3-c]pyrazolesEnvironmentally benign, low cost, simplified workup, rate enhancement. longdom.orgsemanticscholar.orgtandfonline.comSodium Benzoate, Glycine, Amberlyst-70. semanticscholar.orgtandfonline.com80-95%. semanticscholar.org
HFIPCondensation of 1,3-diketones with hydrazinesHigh regioselectivity, reusable, promotes reaction at room temperature. conicet.gov.aracs.orgnih.govNone (solvent-promoted). acs.orgGood to Excellent. acs.orgnih.gov

Solvent-Free Reaction Conditions

Eliminating the solvent entirely represents a significant step forward in green synthesis. Solvent-free, or solid-state, reactions minimize waste, reduce environmental contamination, and can lead to shorter reaction times and simpler purification procedures. rsc.org

One common approach involves the mechanical grinding of reactants at room temperature. This technique, sometimes referred to as mechanochemistry, uses mechanical energy to initiate chemical reactions. For the synthesis of pyrazolone derivatives, the condensation of hydrazine derivatives with β-keto esters has been successfully performed under solvent-free conditions, often facilitated by ultrasound irradiation, leading to excellent yields in very short time frames. researchgate.net Another method involves simply heating a mixture of the neat reactants. The one-pot, three-component synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals has been achieved by refluxing the reactants without any solvent or catalyst, affording excellent yields and allowing for easy work-up. rsc.org These solvent-free protocols are highly efficient and atom-economical, making them ideal for both laboratory-scale and industrial applications. rsc.orgsci-hub.se

Utilization of Recyclable and Heterogeneous Catalysts

The use of heterogeneous and recyclable catalysts is another critical aspect of sustainable synthesis. These catalysts can be easily separated from the reaction mixture, reducing contamination of the product and allowing the catalyst to be reused over multiple cycles, which lowers costs and minimizes waste. tandfonline.comtandfonline.com

Several solid acid catalysts have been employed for pyrazole synthesis. Amberlyst-70 , a polystyrene sulfonic acid resin, has proven to be a highly effective, non-toxic, and inexpensive heterogeneous catalyst for the condensation of hydrazines with 1,3-diketones. tandfonline.comtandfonline.comresearchgate.net The reaction proceeds efficiently in water at room temperature, and the catalyst can be recovered by simple filtration and reused multiple times with only a slight decrease in activity. researchgate.net

Other examples of recyclable catalysts include mixed metal oxides. For instance, Bismuth(III) oxide supported on zirconium dioxide (Bi₂O₃/ZrO₂) has been developed as a superior heterogeneous catalyst for the synthesis of pyrazole-linked 1,2,4-triazolidine-3-thiones in an aqueous medium. nih.gov This catalyst is easily recoverable and can be reused for up to six runs without a significant loss of activity. nih.gov Similarly, layered double hydroxide-supported heteropolyacids (LDH/SBA/HPA) have been used as efficient catalysts for synthesizing pyranopyrazole derivatives in green solvents. researchgate.net The adoption of such catalysts significantly enhances the environmental friendliness and economic viability of synthesizing pyrazolone-based compounds.

CatalystReaction TypeSolventKey AdvantagesRecyclability
Amberlyst-70Condensation of 1,3-diketones and hydrazinesWaterNon-toxic, inexpensive, thermally stable, high selectivity. tandfonline.comtandfonline.comReusable for several cycles with minimal loss of activity. researchgate.net
Bi₂O₃/ZrO₂Synthesis of pyrazole-linked triazolidinethionesWaterExcellent yields, short reaction times, avoids hazardous solvents. nih.govReusable for up to six runs. nih.gov
LDH/SBA/HPASynthesis of pyranopyrazolesGreen SolventsHigh catalytic activity, short reaction times. researchgate.netYes. researchgate.net

Energy-Efficient Synthesis Techniques (e.g., Microwave and Ultrasound Irradiation)

Conventional heating methods are often energy-intensive and can lead to long reaction times and the formation of byproducts. Energy-efficient techniques such as microwave (MW) and ultrasound irradiation offer significant advantages, including dramatic rate enhancements, higher yields, and improved product purity. rsc.org

Microwave Irradiation: Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, internal heating can accelerate reaction rates by orders of magnitude compared to conventional heating. The three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, for example, is performed efficiently under controlled microwave irradiation without a catalyst, significantly shortening reaction times. sunway.edu.mynih.govrsc.org This method is noted for its operational simplicity and high efficiency.

Functionalization and Derivatization Strategies

The versatility of the pyrazolone core allows for extensive functionalization, enabling the fine-tuning of its chemical and biological properties. Strategic derivatization is key to developing novel compounds with specific applications.

Regioselective Functionalization of the Pyrazolone Ring

Regioselectivity—the control over the position of chemical bond formation—is paramount in the synthesis of complex molecules. For the pyrazolone ring, key sites for functionalization include the nitrogen atoms (N1) and the carbon atom at the 4-position (C4).

Developing synthetic routes that yield a specific regioisomer is a primary focus. For example, the reaction of fluoroalkyl ynones with binucleophiles can be controlled to produce either 3- or 5-fluoroalkyl-substituted pyrazoles with high regioselectivity, providing access to valuable building blocks. enamine.netresearchgate.net The choice of solvent and reaction conditions often dictates the outcome of such reactions. researchgate.net A highly regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved via a 1,3-dipolar cycloaddition reaction between in situ generated nitrilimines and enaminones. mdpi.com This method provides a single regioisomer in excellent yield, demonstrating precise control over the molecular architecture. mdpi.com Such selective methods are crucial for avoiding the formation of isomeric mixtures that require difficult and costly separation. nih.gov

Introduction of Diverse Substituents via Coupling Reactions

Modern cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the pyrazolone scaffold. These reactions typically involve a metal catalyst, most commonly palladium, copper, or iron. organic-chemistry.org

The direct functionalization of pyrazoles through the coupling of halogenated analogs is a common strategy. nih.gov For instance, styryl groups can be introduced onto the pyrazole ring via cross-coupling reactions with styrylboronic acid. researchgate.net Palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can generate complex pyrazole derivatives in a single step. organic-chemistry.org Oxidative C-O coupling provides another pathway, allowing for the connection of pyrazolones with N-hydroxy compounds to form new C-O bonds, a transformation that can be achieved with various one- or two-electron oxidants. researchgate.net These coupling strategies provide robust and flexible methods for creating libraries of diverse pyrazolone derivatives for screening in drug discovery and materials science.

Reactivity and Derivatization Patterns of 3 Amino 1 Benzyl 1h Pyrazol 5 4h One

Electrophilic Aromatic Substitution Reactions on the Pyrazolone (B3327878) Ring

The pyrazolone ring, particularly when unsubstituted at the C-4 position, possesses an active methylene (B1212753) group that renders it susceptible to electrophilic attack. This reactivity is a cornerstone of its functionalization. One of the most prominent examples of electrophilic substitution on such scaffolds is the Vilsmeier-Haack reaction. ijpcbs.com This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org

The Vilsmeier-Haack reagent, typically a halomethyleniminium salt generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), serves as the electrophile. ijpcbs.comwikipedia.org For pyrazolone derivatives, the reaction involves an electrophilic attack at the nucleophilic C-4 position. The resulting iminium species is subsequently hydrolyzed during workup to yield the corresponding 4-formylpyrazole derivative. organic-chemistry.orgresearchgate.net This transformation is a powerful method for introducing a key functional group, the aldehyde, onto the pyrazolone core, which can then serve as a precursor for a multitude of further synthetic elaborations. nih.gov The reaction underscores the activated nature of the C-4 position, which is central to the broader reactivity of the pyrazolone ring.

Reactions Involving the Exocyclic Amino Group (C-3 Amino)

The exocyclic amino group at the C-3 position is a key nucleophilic center, enabling a variety of derivatization reactions. Its reactivity is fundamental to the synthesis of more complex molecules, including Schiff bases and azo compounds.

Formation of Schiff Bases and Imines

The primary amino group at the C-3 position readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (also known as imines or azomethines). This reaction typically proceeds by refluxing the aminopyrazolone (B8391566) with an equimolar amount of the carbonyl compound in a suitable solvent like ethanol (B145695).

The formation of these C=N double bonds is a versatile method for creating new derivatives. For example, 3-Amino-1-phenyl-5-pyrazolone has been shown to react with acetone (B3395972) under reflux to yield the corresponding imine. google.com This type of condensation is a general feature of aminopyrazoles and is widely used to synthesize new ligands for coordination chemistry and molecules with potential biological activities. The resulting Schiff bases can exist in different tautomeric forms, often as an enamine structure, stabilized by intramolecular hydrogen bonding. nih.gov

Table 1: Examples of Schiff Base Formation with Aminopyrazolones
Aminopyrazolone ReactantCarbonyl ReactantSolvent/ConditionsProduct Type
3-Amino-1-phenyl-5-pyrazoloneAcetoneReflux, 6hImine/Schiff Base google.com
1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP)(3-(aminomethyl)phenyl)methanamineEthanol, Reflux, 3hSchiff Base nih.gov
4-AminoantipyrineSubstituted BenzaldehydesMethanol (B129727), Reflux, 4-6hImine/Schiff Base

Diazotization and Diazo Coupling Reactions

The C-3 amino group can be converted into a diazonium salt through diazotization, a reaction involving treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, like HCl) at low temperatures. arkat-usa.org This transformation is a critical step for further functionalization. The resulting pyrazolediazonium salts are reactive electrophiles that can participate in diazo coupling reactions. arkat-usa.org

In these coupling reactions, the diazonium salt reacts with electron-rich aromatic compounds (like phenols) or compounds with active methylene groups. nih.govekb.eg For instance, diazotized 3(5)-aminopyrazoles have been coupled with active methylene reagents such as malononitrile (B47326) and ethyl cyanoacetate. arkat-usa.org This process leads to the formation of pyrazol-5-ylhydrazones, which are valuable intermediates that can be cyclized to form fused heterocyclic systems like pyrazolo[5,1-c]-1,2,4-triazines. arkat-usa.org This sequence of diazotization followed by coupling provides a powerful synthetic route to complex azo compounds and fused heterocycles. ekb.eg

Reactivity of the Carbonyl Moiety (C-5 Oxo)

The reactivity associated with the C-5 position of the pyrazolone ring is complex due to tautomerism. The molecule can exist in several forms, including the CH, NH, and OH forms, which places the C-5 position as either a carbonyl group (pyrazol-5-one) or a hydroxyl group (5-hydroxypyrazole). This tautomerism dictates that the C-5 position does not behave as a simple ketone.

Instead of direct reactions at the C-5 carbonyl, the dominant reactivity pattern involves the adjacent C-4 active methylene group, which is activated by the C-5 oxo function. This activation is prominently demonstrated in Knoevenagel condensation reactions. mdpi.com In these reactions, the C-4 methylene group of the pyrazolone acts as a nucleophile, condensing with aldehydes and ketones. For example, pyrazolin-5-ones readily undergo Knoevenagel condensation with 3-formylchromones, where the highly reactive formyl group reacts with the active methylene at C-4 of the pyrazolone. mdpi.com

Direct reactions targeting the C-5 carbonyl are less common. For instance, attempts to thionate 4-acyl-pyrazol-5-one derivatives using Lawesson's reagent have shown that the oxygen of the C-4 acyl group is selectively replaced by sulfur, while the C-5 tautomeric hydroxyl/carbonyl oxygen remains unreactive under the same conditions. mdpi.com This indicates a significant difference in reactivity between a standard exocyclic carbonyl group and the endocyclic C-5 oxo group, further highlighting the influence of tautomerism on the molecule's chemical behavior.

Cycloaddition Reactions and Formation of Fused Heterocycles

The structural features of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one make it an excellent precursor for the synthesis of fused heterocyclic systems. Its ability to act as a multifunctional building block is particularly evident in multicomponent reactions that lead to the formation of pyrano[2,3-c]pyrazole derivatives.

Synthesis of Pyrano[2,3-c]pyrazole Derivatives

The synthesis of the pyrano[2,3-c]pyrazole scaffold is a well-established transformation that typically proceeds via a one-pot, multicomponent reaction. researchgate.net This reaction generally involves the condensation of an aromatic aldehyde, malononitrile, and a pyrazolone derivative in the presence of a catalyst. The reaction sequence is initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene-malononitrile intermediate. This is followed by a Michael addition of the pyrazolone, attacking from its nucleophilic C-4 position. The resulting adduct then undergoes an intramolecular cyclization and tautomerization to yield the final 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative. This efficient method allows for the rapid construction of complex heterocyclic frameworks from simple starting materials.

Table 2: Examples of Pyrano[2,3-c]pyrazole Synthesis
Pyrazolone ReactantAldehydeActive Methylene CompoundConditionsProduct
3-Methyl-1-phenyl-2-pyrazolin-5-oneAromatic AldehydesMalononitrileEthanol, Ultrasound, No Catalyst6-Amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole researchgate.net
1H-Pyrazol-5(4H)-one derivativeAromatic AldehydeMalononitrileBase-catalyzed three-component reactionDihydropyrano[2,3-c]pyrazole core
Ethyl acetoacetate (B1235776) + Hydrazine (B178648) hydrate (B1144303) (in situ pyrazolone formation)Aromatic AldehydesMalononitrileDABCO, Aqueous medium1,4-Dihydropyrano[2,3-c]pyrazole derivative

Spiroannulations and Complex Architectures

The versatile structure of this compound, featuring multiple nucleophilic sites, makes it an excellent candidate for participating in multicomponent reactions (MCRs) to generate complex molecular scaffolds, including spirocyclic systems. Spiro compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

A notable application of aminopyrazoles in forming spiro architectures is demonstrated in the one-pot, three-component condensation reaction involving isatins, dimedone, and 1H-pyrazol-5-amines. lookchem.com This reaction, conducted efficiently in aqueous media, leads to the synthesis of novel spirooxindole derivatives. The process involves the condensation of these three components to construct a densely functionalized molecule incorporating both the pyrazole (B372694) and oxindole (B195798) moieties around a central spiro carbon atom. lookchem.com The reaction proceeds cleanly and is considered an efficient method for creating complex heterocyclic compounds. lookchem.com

The general scheme for this reaction highlights the formation of a spiro[indole-3,4'-pyrazole] core. The resulting products, such as 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones, are obtained in good yields. lookchem.com This strategy showcases the utility of aminopyrazoles as building blocks for generating molecular diversity and accessing complex, biologically relevant chemical space.

Table 1: Three-Component Synthesis of Spirooxindole-Pyrazoles An interactive data table summarizing the reaction of 1H-pyrazol-5-amines, isatins, and dimedone.

Pyrazol-5-amine Isatin (B1672199) Derivative Product Yield (%) Reference
1,3-diphenyl-1H-pyrazol-5-amine Isatin 3-(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-one Good lookchem.com
1,3-diphenyl-1H-pyrazol-5-amine 5-Bromo-isatin 5-bromo-3-(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-one Good lookchem.com
1,3-diphenyl-1H-pyrazol-5-amine 5-Nitro-isatin 3-(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)-5-nitroindolin-2-one Good lookchem.com

Utilization as a Synthon for Complex Molecular Architectures

This compound and its analogs are highly valuable synthons in organic synthesis, particularly through multicomponent reactions (MCRs), for the construction of fused heterocyclic systems. nih.gov Their ability to react with various electrophiles allows for the efficient assembly of complex molecules from simple precursors in a single step, aligning with the principles of atom and step economy. nih.gov

One significant application is in the synthesis of pyrano[2,3-c]pyrazoles. A four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and a hydrazine (which would form the aminopyrazole in situ or be replaced by a pre-formed aminopyrazole) in water can yield highly substituted 1,4-dihydropyrano[2,3-c]pyrazoles in excellent yields. nih.gov This reaction demonstrates the role of the aminopyrazole moiety in building fused ring systems of potential pharmacological interest.

Furthermore, aminopyrazoles are key precursors for synthesizing pyrazolo[1,5-a]pyrimidines. The synthesis can be achieved by reacting 3-aminopyrazole-4-carbonitriles with various reagents. mdpi.comnih.govresearchgate.net These precursors, derived from the condensation of hydrazines with activated nitriles, undergo cyclocondensation to furnish the fused pyrimidine (B1678525) ring. mdpi.comnih.govresearchgate.net

The reactivity of the amino group and the adjacent active methylene (or methine) group in the pyrazolone ring is also exploited in the synthesis of pyrazolo[3,4-b]quinolines. mdpi.com For instance, 5-aminopyrazoles can react with o-halogen derivatives of aromatic carboxylic acids or undergo Friedländer condensation with o-aminoaryl ketones to construct the quinoline (B57606) ring fused to the pyrazole core. mdpi.com This approach is a valuable method for creating this important class of fused heterocycles. mdpi.com

Table 2: Examples of Complex Architectures Synthesized from Aminopyrazole Synthons An interactive data table showcasing the versatility of aminopyrazoles in synthesizing fused heterocyclic systems.

Synthon Class Reactants Resulting Architecture Reference
Aminopyrazole Aldehyde, Malononitrile, Ethyl Acetoacetate Pyrano[2,3-c]pyrazole nih.gov
3-Aminopyrazole-4-carbonitrile β-Diketones, Enaminones Pyrazolo[1,5-a]pyrimidine mdpi.comnih.govresearchgate.net
5-Aminopyrazole o-Aminoaryl ketones Pyrazolo[3,4-b]quinoline mdpi.com

Comprehensive Spectroscopic and Diffraction Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one by mapping the chemical environments of its constituent atoms.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The spectrum typically displays a singlet for the two protons of the CH₂ group on the pyrazole (B372694) ring. The protons of the benzyl (B1604629) group's phenyl ring usually appear as a multiplet in the aromatic region of the spectrum. The two protons of the amino group (NH₂) often present as a broad singlet, and the two protons of the benzylic CH₂ group also produce a singlet.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.25s2HCH₂ (Pyrazole ring)
~4.85s2HNH₂
~5.01s2HCH₂ (Benzylic)
~7.25-7.40m5HAr-H (Phenyl ring)
Note: Solvent used is typically DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum shows distinct signals for the carbonyl carbon (C=O), the carbon atoms of the pyrazole ring, the benzylic methylene (B1212753) carbon, and the carbons of the phenyl group. The C=O carbon is characteristically found at the downfield end of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~40.1CH₂ (Pyrazole ring)
~52.8CH₂ (Benzylic)
~127.5Ar-C
~127.8Ar-C
~128.7Ar-C
~137.4Ar-C (Quaternary)
~155.9C-NH₂
~170.1C=O
Note: Solvent used is typically DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and experimental conditions.

¹⁵N NMR studies, while less common, can offer valuable insights into the electronic environment of the nitrogen atoms within the pyrazole ring and the amino group. These studies can help to distinguish between the different nitrogen atoms (N1, N2, and the exocyclic NH₂) and provide information on tautomeric equilibria if present. The chemical shifts are sensitive to protonation, hydrogen bonding, and solvent effects.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy is utilized to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum prominently features a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The N-H stretching vibrations of the primary amine group are also clearly visible, typically as two distinct bands. Other significant absorptions include C-H stretching for both aromatic and aliphatic groups, and C=N stretching of the pyrazole ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
3350-3200N-H stretchPrimary amine (NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂)
~1680C=O stretchAmide carbonyl
~1630N-H bendPrimary amine
~1590C=N stretchPyrazole ring
1500-1400C=C stretchAromatic ring

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. In techniques like Electrospray Ionization (ESI-MS), the compound typically shows a prominent peak corresponding to its protonated molecular ion [M+H]⁺, confirming its molecular mass of 189.22 g/mol . A common and significant fragmentation pathway involves the cleavage of the benzyl group, resulting in a stable benzyl cation (m/z = 91).

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueIon
190.10[M+H]⁺ (Protonated Molecule)
91.05[C₇H₇]⁺ (Benzyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The spectrum of this compound dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727) typically exhibits absorption maxima in the ultraviolet region. These absorptions are generally attributed to π→π* and n→π* electronic transitions associated with the conjugated system of the pyrazole ring and the attached chromophoric groups (carbonyl and amino).

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of scientific literature and chemical databases did not yield specific single crystal X-ray diffraction data for this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not publicly available at this time.

While X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, such an analysis for this specific compound has not been reported in the reviewed literature. This technique provides crucial insights into bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's solid-state behavior.

For structurally related pyrazolone (B3327878) derivatives, X-ray diffraction studies have been conducted, revealing a variety of crystal structures and packing arrangements. However, direct extrapolation of these findings to this compound would be speculative without experimental verification.

Elemental Analysis for Stoichiometric Composition

Experimental data from elemental analysis for this compound, which would provide the experimentally determined percentages of carbon, hydrogen, and nitrogen, are not available in the public domain based on a thorough literature search.

Elemental analysis is a foundational analytical technique used to determine the elemental composition of a compound. The theoretical elemental composition of this compound, with the chemical formula C₁₀H₁₁N₃O, can be calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0110120.1063.48
HydrogenH1.011111.115.87
NitrogenN14.01342.0322.21
OxygenO16.00116.008.46
Total 189.24 100.00

These calculated values serve as a benchmark for comparison against experimental results, which would confirm the empirical formula and purity of a synthesized sample. Without published experimental data, the stoichiometric composition of synthesized this compound cannot be empirically verified.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools in modern chemistry for elucidating the fundamental properties of molecular systems. eurasianjournals.com These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular structures, electronic properties, and spectroscopic characteristics, offering insights that complement and guide experimental work. For pyrazolone (B3327878) derivatives, techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to model a wide range of molecular attributes. eurasianjournals.comdntb.gov.ua

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometries to find the most stable conformation (a minimum on the potential energy surface) and for calculating various electronic properties. nih.govnih.gov The B3LYP hybrid functional is one of the most commonly used methods, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), as it provides a good balance between computational cost and accuracy for organic molecules. nih.govjocpr.com

Geometry optimization calculations yield precise information about bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational model. For pyrazolone derivatives, DFT calculations accurately reproduce the key structural features of the heterocyclic ring and its substituents. nih.gov For instance, in a DFT study on new pyrazole-hydrazone derivatives, the calculated bond lengths and angles were found to be in excellent agreement with experimental X-ray diffraction data. nih.gov

Below is a table showing a comparison of calculated and experimental geometric parameters for a representative pyrazole-hydrazone derivative, illustrating the accuracy of the DFT approach.

ParameterBondCalculated (DFT) Bond Length (Å)Experimental (X-ray) Bond Length (Å)
Bond LengthC=O1.2441.227
N-N (pyrazole ring)1.3711.383
Parameter Angle Calculated (DFT) Bond Angle (°) **Experimental (X-ray) Bond Angle (°) **
Bond AngleO-C-C122.22121.3
N-C-C121.37122.9
Data derived from a study on a pyrazole-hydrazone derivative. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This method is instrumental in predicting electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. The results are often presented in terms of excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the maximum absorption wavelength (λmax). scispace.com

For pyrazolone and related pyrazoline systems, TD-DFT calculations can elucidate the nature of their UV-Visible spectra. researchgate.net These calculations help assign specific electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Such analyses are crucial for understanding the photophysical properties of these compounds and for designing molecules with specific optical characteristics. Studies on pyrazoline derivatives have successfully used TD-DFT to optimize the geometry of the first single excited state and analyze the resulting electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. deeporigin.com The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. nih.govdeeporigin.com

In pyrazolone derivatives, MEP maps consistently show a significant region of negative electrostatic potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction and hydrogen bond acceptance. nih.gov Conversely, the hydrogen atoms attached to nitrogen (N-H groups) and the amino group are characterized by positive potential, making them key sites for nucleophilic interaction and hydrogen bond donation. This information is invaluable for predicting how the molecule will interact with biological receptors or other reactants. nih.govphyschemres.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

For pyrazolone systems, NBO analysis reveals significant stabilizing interactions. A common finding is the delocalization of lone pair (LP) electrons from heteroatoms (like oxygen and nitrogen) into the antibonding orbitals (σ* or π) of adjacent bonds. For example, the interaction involving the donation of a lone pair from the carbonyl oxygen to the antibonding orbital of a neighboring N-C bond (LP(O) → σ(N-C)) can contribute significantly to the molecule's stability. researchgate.net These analyses help to rationalize the molecule's electronic structure and reactivity patterns observed through other methods like MEP. nih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O1)π* (C3-N2)25.87Lone Pair Delocalization
LP (N1)π* (C5-C4)48.12Lone Pair Delocalization
π (C4-C5)π* (C=O)19.45π-Conjugation
Illustrative E(2) values for stabilizing interactions in a representative pyrazolone derivative. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of a molecule, which correlate with peaks in Infrared (IR) and Raman spectra. researchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental values. nih.govjocpr.com Studies on pyrazolone and its derivatives have shown a strong correlation between scaled DFT-calculated frequencies and experimental IR spectra for key functional groups like C=O, N-H, and C-N stretching vibrations. nih.govjocpr.com

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G(d))Experimental Frequency (cm⁻¹)
N-H Stretch35243420
C=O Stretch17561700
C=C Stretch16291600
Comparison of theoretical and experimental frequencies for key modes in pyrazol-5-one. jocpr.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another critical application of DFT. jocpr.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. github.io Computational prediction of NMR spectra serves as a powerful tool for structure elucidation and for assigning signals in complex experimental spectra. For small organic molecules, modern computational methods can predict ¹H chemical shifts with a mean absolute error of less than 0.2 ppm, making it a reliable aid in structural assignment. nih.govmdpi.com Theoretical studies on various pyrazolone derivatives have successfully calculated their ¹H and ¹³C NMR spectra, showing good agreement with experimental findings. jocpr.comnih.gov

Molecular Modeling and Simulation Approaches

Beyond the quantum mechanical investigation of single molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in more complex environments, particularly their interactions with biological macromolecules. eurasianjournals.comnih.gov These methods are central to the field of computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is used to understand the binding mode of a potential drug molecule in the active site of its biological target and to estimate its binding affinity. For pyrazolone derivatives, docking studies have been employed to explore their potential as inhibitors of various enzymes or as agonists for receptors by identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the binding pocket. nih.govnih.govnih.gov

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. nih.gov Starting from a docked ligand-receptor complex, an MD simulation can assess its stability and flexibility in a simulated physiological environment. nih.govtandfonline.com Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to determine if the system reaches a stable equilibrium. nih.govmdpi.com The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. MD simulations have been used to confirm the stability of pyrazolone-based ligands within the active sites of target proteins, supporting the binding modes predicted by molecular docking. nih.govnih.govmdpi.com

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpbs.com It is instrumental in virtual screening and understanding the structural basis of a ligand's biological activity. Docking algorithms score different binding poses based on factors like binding energy, which indicates the stability of the ligand-receptor complex. ijpbs.comnih.gov

Studies on various pyrazole (B372694) and pyrazolone derivatives have demonstrated their potential to interact with a range of biological targets, including protein kinases, cyclooxygenases (COX), and NF-κB signaling proteins. nih.govnih.govrsc.org These studies reveal key structural features that govern binding affinity. For instance, docking analyses of pyrazole derivatives with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) have shown that these ligands fit deeply within the active site pockets, forming critical hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.govresearchgate.net

Key interactions often involve the pyrazole core's nitrogen atoms acting as hydrogen bond acceptors and the various substituents forming van der Waals and hydrophobic contacts. The benzyl (B1604629) group on 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one, for example, would be expected to engage in hydrophobic or π-π stacking interactions within a receptor's binding pocket.

The following table summarizes representative findings from docking studies on analogous pyrazole derivatives, illustrating the types of interactions and binding energies observed.

Derivative ClassProtein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Docking Software
1H-Pyrazole carboxamide derivativesVEGFR-2 (PDB: 2QU5)Cys919, Asp1046, Leu840-10.09AutoDock 4.2
1H-Pyrazole carboxamide derivativesCDK2 (PDB: 2VTO)Leu83, Gln131, Asp86-10.35AutoDock 4.2
Pyrazole-pyridazine hybridsCOX-2 (PDB: 5IKR)Tyr385, Ser530, Arg120-9.45MOE 2019
Pentoxifylline-based pyrazole derivativesEGFR (PDB: 1M17)Met769, Lys721, Asp831-8.50 to -9.50GOLD Suite

Molecular Dynamics (MD) Simulations for Conformational Stability and Flexibility

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov In drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex predicted by docking, providing insights into its dynamic behavior in a simulated physiological environment. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. acs.org

RMSF analysis helps identify which parts of the protein are flexible and which are rigid. Residues in the binding pocket that interact with the ligand are often observed to have lower RMSF values, indicating that the ligand stabilizes their conformation. acs.org These simulations provide a more realistic and dynamic picture of the molecular interactions compared to the static view offered by docking alone. nih.gov

Binding Free Energy Calculations

To further refine the prediction of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. semanticscholar.org These techniques calculate the binding free energy of a ligand to a protein by combining molecular mechanics energy calculations with continuum solvation models, offering a more accurate estimation than docking scores alone. semanticscholar.orgnih.gov

The total binding free energy (ΔG_bind) is typically decomposed into several components:

ΔE_vdw : Van der Waals energy

ΔE_elec : Electrostatic energy

ΔG_pol : Polar solvation energy (the energy cost of moving the ligand from a solvent to the protein's binding site)

ΔG_nonpol : Nonpolar solvation energy (often estimated from the solvent-accessible surface area, SASA)

A study on pyrazole derivatives as Rearranged during Transfection (RET) kinase inhibitors utilized MM/PBSA to calculate the binding affinity of a highly active compound. nih.gov The results demonstrated that van der Waals forces and nonpolar solvation energy were the primary drivers for binding, while the polar solvation energy was unfavorable. nih.gov

A representative breakdown of binding free energy components from this study is shown below:

Energy ComponentValue (kJ/mol)
Van der Waals Energy (ΔE_vdw)-154.682
Electrostatic Energy (ΔE_elec)-28.021
Polar Solvation Energy (ΔG_pol)+85.379
SASA Energy (ΔG_nonpol)-15.241
Total Binding Free Energy (ΔG_bind) -233.399

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. ej-chem.orgsemanticscholar.org These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing costs. asocse.orgnih.gov

Derivation of Molecular Descriptors

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For pyrazolone derivatives, a wide array of descriptors have been used to build predictive models for activities such as anti-inflammatory and antimicrobial effects. ej-chem.org These descriptors are typically calculated using specialized software and can be categorized as follows:

Electronic Descriptors: Describe the electronic properties of the molecule, such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). vlifesciences.com

Steric/Topological Descriptors: Quantify the size, shape, and branching of a molecule. Examples include molecular volume, surface area, and connectivity indices like the Chi2 index. vlifesciences.com

Thermodynamic Descriptors: Relate to the energy of the molecule, including heat of formation, hydration energy, and zero-point energy. researchgate.net

Hydrophobicity Descriptors: Most commonly represented by logP, which describes the partitioning of a compound between an octanol (B41247) and water phase, indicating its lipophilicity. researchgate.net

The table below provides examples of descriptors used in QSAR studies of pyrazolone derivatives.

Descriptor CategoryDescriptor NameDescription
ThermodynamicHydration Energy (Hyd E)The energy released when one mole of an ion dissolves in a large amount of water.
HydrophobicitylogPThe logarithm of the partition coefficient between n-octanol and water.
StericMolecular Volume (Vol)The volume occupied by the molecule.
TopologicalSurface Area Grid (SAG)The total molecular surface area.
ThermodynamicZero-Point Energy (ZPE)The lowest possible energy that a quantum mechanical system may have.
TopologicalChi2A second-order molecular connectivity index describing the branching and complexity of the molecular structure.
ConstitutionalSdsNcountThe total number of nitrogen atoms connected with one single and one double bond.

Statistical Models for Property and Activity Prediction

Once descriptors are calculated, statistical methods are used to build a model that correlates a selection of these descriptors with the observed biological activity. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. nih.gov

An example of an MLR model developed for the antimicrobial activity (pMIC) of pyrazolone derivatives against E. coli is: p(MIC) = 0.068015 (Hyd E) − 0.13352 (logP) − 0.00142 (Vol) − 0.3731211 researchgate.net

This equation indicates that antimicrobial activity is positively correlated with hydration energy but negatively correlated with hydrophobicity (logP) and molecular volume.

The quality and predictive power of a QSAR model are assessed using several statistical parameters: semanticscholar.org

n: The number of compounds in the dataset.

R² (or r²): The coefficient of determination, which measures the goodness of fit. Values closer to 1.0 indicate a better model.

q²: The cross-validated correlation coefficient. It is a measure of the model's predictive ability, determined by systematically leaving out data points during model construction.

Standard Error (SE): A measure of the absolute error of the model.

A robust QSAR model will have a high R² and q² value and a low standard error, indicating that it is both descriptive and predictive. semanticscholar.org Such models can then be reliably used to predict the activity of novel derivatives of this compound, guiding further research. nih.gov

Mechanistic Insights into Biological Activities of 3 Amino 1 Benzyl 1h Pyrazol 5 4h One Derivatives in Vitro Focus

In Vitro Enzyme Inhibition and Mechanistic Pathways

Derivatives built upon the aminopyrazole framework have shown potent inhibitory activity against several key enzyme families. The mechanism of action often involves precise interactions within the enzyme's active site, leading to the disruption of its catalytic function.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. dergipark.org.tr The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit. dergipark.org.tr Certain pyrazoline derivatives have been identified as potent AChE inhibitors. dergipark.org.trresearchgate.net

The inhibitory mechanism is reported to be non-competitive and reversible. researchgate.net Molecular docking studies reveal that these compounds can interact with key residues within the AChE active site. For instance, one highly potent pyrazoline derivative was found to form a hydrogen bond with the residue Tyr124 and engage in π-π stacking interactions with Phe297, effectively blocking the enzyme's activity. researchgate.net This dual interaction underscores the structural basis for their potent inhibition.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by a Pyrazoline Derivative
CompoundTarget EnzymeInhibitory Constant (Ki)Reference Compound (Tacrine) Ki
2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazoleAChE0.13 ± 0.004 µM0.26 ± 0.045 µM

Data sourced from DergiPark. dergipark.org.trresearchgate.net

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. nih.govnih.gov Aminopyrazole derivatives have been extensively developed as inhibitors of several key protein kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and p38 Mitogen-Activated Protein Kinases (MAPKs). nih.govnih.govnih.gov

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: A series of N-pyrazole, N'-aryl urea (B33335) derivatives have been identified as potent inhibitors of p38 MAPK. nih.gov Their mechanism is distinct from typical ATP-competitive inhibitors. These compounds bind to and stabilize a specific conformation of the kinase where the activation loop (containing residues Asp168-Phe169-Gly170) is flipped into a so-called "DFG-out" state. nih.gov This conformation is incompatible with ATP binding, thus preventing the kinase from performing its phosphorylation function. The binding is facilitated by lipophilic interactions between groups on the pyrazole (B372694) ring and a hydrophobic pocket on the protein.

c-Jun N-terminal Kinase (JNK) Inhibition: Aminopyrazole-based compounds have been optimized as highly potent and selective inhibitors of JNK, with a particular emphasis on the JNK3 isoform, which is predominantly expressed in the brain. acs.orgacs.org Structure-activity relationship studies have fine-tuned these inhibitors to achieve nanomolar potency. acs.org The binding mode of these inhibitors has been confirmed by the X-ray crystal structure of a derivative (compound 26k) in complex with JNK3, providing a detailed view of the interactions within the ATP-binding pocket. acs.org

Cyclin-Dependent Kinase (CDK) Inhibition: The aminopyrazole core is a privileged scaffold for CDK inhibition. nih.gov The mechanism involves the formation of a triad (B1167595) of hydrogen bonds between the aminopyrazole moiety and the hinge region residues of the kinase's ATP-binding site. nih.gov This interaction mimics the binding of the adenine (B156593) region of ATP, effectively blocking the kinase's active site. nih.gov Extensive optimization has led to the development of nanomolar inhibitors of CDK2/cyclin A, such as PNU-292137 and PHA-533533. nih.govacs.org

Table 2: In Vitro Inhibitory Activity of Pyrazole Derivatives against Protein Kinases
Compound Name/CodeTarget KinaseInhibitory Activity (IC50 or Ki)
BIRB 796 (Doramapimod)p38 MAPK38 nM (Ki)
Compound 26kJNK314 nM (IC50)
PNU-292137CDK2/cyclin A37 nM (IC50)
PHA-533533CDK2/cyclin A31 nM (Ki)
Compound 9 (Pyrazole Derivative)CDK2/cyclin A20.96 µM (IC50)

Data sourced from ACS Publications, PubMed, and RSC Publishing. nih.govacs.orgnih.govacs.orgrsc.org

Under conditions of oxidative stress, the mitochondrial protein cytochrome c can form a complex with cardiolipin, which endows it with peroxidase activity. nih.gov This activity is a critical step in the intrinsic apoptotic pathway. nih.gov The primary mechanism for inhibiting this peroxidase function is to block the substrate's access to the heme group within the cytochrome c protein. nih.gov

While this mechanism has been demonstrated with imidazole-based compounds that act as heme ligands, pyrazole derivatives have also been shown to inhibit heme-containing enzymes involved in oxidative stress, such as NADPH oxidase. nih.govnih.gov The inhibition of NADPH oxidase by certain pyrazole derivatives correlates directly with a reduction in superoxide (B77818) anion formation and lipid peroxidation. nih.gov Given the structural and functional similarities in targeting heme prosthetic groups, it is plausible that pyrazole derivatives could inhibit cytochrome c peroxidase through a similar mechanism of heme binding, although direct in vitro evidence for this specific interaction requires further investigation.

Receptor Binding and Ligand-Target Specificity

Beyond direct enzyme inhibition, derivatives of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one can modulate cellular functions by interacting with specific receptors and signaling proteins, thereby altering downstream pathways.

The nuclear factor-kappa B (NF-κB) family of transcription factors are crucial regulators of immune responses, inflammation, and cell survival. The non-canonical NF-κB pathway is a specific branch of this system that is critically dependent on the NF-κB-inducing kinase (NIK). nih.gov

Research has identified N-Acetyl-3-aminopyrazoles as selective, low-micromolar inhibitors of NIK. nih.gov The mechanism of action is the direct inhibition of NIK's kinase activity. By targeting NIK, these aminopyrazole compounds prevent the subsequent activation of the downstream kinase IκB kinase-α (IKKα). nih.gov This blockade effectively halts the entire non-canonical signaling cascade, preventing the activation of the p52/RelB NF-κB complex and its translocation to the nucleus. nih.gov This targeted inhibition demonstrates the high ligand-target specificity of these derivatives for a key node in the NF-κB pathway. nih.gov

Lysosomal-associated membrane proteins, such as LAMP1 and LAMP2, are the most abundant proteins on the lysosomal membrane. mdpi.com They are heavily glycosylated and play essential roles in maintaining the structural integrity of the lysosome, protecting the membrane from acidic hydrolases, and participating in processes like chaperone-mediated autophagy via the LAMP-2A receptor. mdpi.com

While the 3-aminopyrazole (B16455) scaffold has been shown to interact with a wide array of biological targets, direct and specific interactions between this compound derivatives and lysosomal membrane proteins like LAMP1 or LAMP2 are not extensively documented in the reviewed scientific literature. The modulation of lysosomal function by small molecules is an area of growing interest in drug discovery. Given the diverse activities of pyrazole derivatives, the potential for their interaction with LAMPs or other lysosomal targets represents a possible area for future research to uncover novel biological mechanisms and therapeutic applications.

Binding to Viral Proteins (e.g., HPV E6)

The interaction of pyrazole derivatives with viral proteins is a key area of investigation for the development of new antiviral agents. While specific research on the binding of this compound derivatives to the Human Papillomavirus (HPV) E6 oncoprotein is not extensively detailed in available literature, the broader class of pyrazole compounds has demonstrated significant engagement with various viral protein targets. This activity provides insight into the potential mechanisms by which these compounds may exert antiviral effects.

For instance, certain pyrazole derivatives have been identified as inhibitors of the Merkel cell polyomavirus (MCPyV). One such compound, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone, inhibits the growth of MCPyV-positive tumor cells by specifically repressing the transcription of the virus's T antigens, which are crucial for viral replication and oncogenesis.

Furthermore, pyranopyrazole derivatives have been investigated for their ability to inhibit human coronaviruses, such as HCoV-229E and SARS-CoV-2. Studies suggest that these compounds can target and inhibit the main protease (Mpro) of the virus. nih.govrsc.org The Mpro is a critical enzyme in the viral life cycle, responsible for cleaving polyproteins into functional viral proteins. Inhibition of this enzyme effectively halts viral replication. nih.gov Molecular docking studies have supported these findings, illustrating how these derivatives can fit into the active site of the protease, leading to their inhibitory action. rsc.org These examples highlight the capacity of the pyrazole scaffold to serve as a basis for designing molecules that can selectively bind to and inhibit the function of essential viral proteins. nih.gov

In Vitro Antimicrobial Research and Mechanisms of Action

Derivatives of this compound are part of a larger family of pyrazole compounds that have been extensively studied for their antimicrobial properties. In vitro research has confirmed that these molecules can exhibit significant activity against a wide range of bacterial and fungal pathogens.

The antibacterial potential of pyrazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Studies have reported the efficacy of various substituted pyrazoles, with some compounds showing potency comparable or superior to commercial antibiotics.

The mechanism of antibacterial action for some pyrazole derivatives involves the compromise of the bacterial cell wall and membrane integrity. nih.govasm.org For example, an indolenine-substituted pyrazole derivative was found to be effective against Staphylococcus lugdunensis, with untargeted metabolomics suggesting its mechanism involves disrupting purine (B94841) biosynthesis and damaging the cell wall and membrane. nih.govasm.org Other proposed mechanisms include the inhibition of essential bacterial enzymes, such as DNA gyrase and RNA polymerase, which are necessary for nucleic acid metabolism and cell division. researchgate.net

Below is a table summarizing the in vitro antibacterial activity of selected pyrazole derivatives against various bacterial strains, as measured by the Minimum Inhibitory Concentration (MIC).

Derivative ClassBacterial StrainMIC (μg/mL)Reference
1-Heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazolesStaphylococcus aureus (MRSA)2 - 32 nih.gov
1-Heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazolesEscherichia coli2 - 32 nih.gov
1-Heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazolesPseudomonas aeruginosa2 - 32 nih.gov
Indolenine-substituted pyrazole derivative 4eStaphylococcus lugdunensis (Oxacillin-resistant)62.5 nih.govasm.org
3,4-Diphenylpyrazole analoguesStaphylococcus aureusVaries biorxiv.org
Thiazolyl-pyrazolyl-thiazolidinone derivativesPseudomonas aeruginosaGood Activity researchgate.net
Thiazolyl-pyrazolyl-thiazolidinone derivativesStaphylococcus aureusGood Activity researchgate.net

In addition to their antibacterial effects, pyrazole derivatives have shown significant in vitro activity against a variety of fungal pathogens. This includes yeasts such as Candida species and molds like Aspergillus fumigatus.

The primary mechanism for the antifungal action of many azole-containing compounds, including pyrazole derivatives, is the disruption of fungal cell membrane integrity. researchgate.net This is often achieved by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com The lack of ergosterol leads to increased membrane permeability and ultimately, fungal cell death. researchgate.net Some pyrazole derivatives have demonstrated potent activity against fluconazole-resistant strains of Candida albicans, indicating their potential to overcome existing antifungal resistance mechanisms.

The table below presents the in vitro antifungal activity of representative pyrazole derivatives.

Derivative ClassFungal StrainMIC (μg/mL)Reference
Triazoles with phenylethynyl pyrazole side chain (e.g., 6c)Candida albicans0.0625 science.gov
Triazoles with phenylethynyl pyrazole side chain (e.g., 6c)Cryptococcus neoformans0.0625 science.gov
Triazoles with phenylethynyl pyrazole side chain (e.g., 6c)Aspergillus fumigatus4.0 science.gov
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazolesCandida speciesLower than Fluconazole cu.edu.eg
Thiazolyl-pyrazolyl-thiazolidinone derivatives (e.g., 3a, 3c)Aspergillus nigerGood Activity researchgate.net
Thiazolyl-pyrazolyl-thiazolidinone derivatives (e.g., 3a, 3c)Aspergillus flavusGood Activity researchgate.net

In Vitro Anticancer Research and Cellular Mechanisms

The pyrazole scaffold is a well-established pharmacophore in anticancer drug discovery. Derivatives of this compound belong to this class of compounds that have been shown to possess cytotoxic and antiproliferative activities against various human cancer cell lines through diverse cellular mechanisms.

A significant body of in vitro research has demonstrated the ability of pyrazole derivatives to inhibit the proliferation and growth of a wide spectrum of cancer cells. These include cell lines from leukemia, lung cancer, colon cancer, central nervous system (CNS) tumors, melanoma, ovarian cancer, renal cancer, and breast cancer.

The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular processes required for cancer cell survival and division. One of the primary mechanisms is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By inhibiting these enzymes, pyrazole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle, and can trigger apoptosis (programmed cell death). For example, some pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR, leading to significant cytotoxicity in non-small cell lung cancer and colon carcinoma cell lines.

The following table summarizes the cytotoxic activity of several pyrazole derivatives against various cancer cell lines, typically reported as the concentration required to inhibit 50% of cell growth (IC50 or GI50).

Derivative ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
Pyrazolo[3,4-d]pyrimidine derivative 15Various (Leukemia, Colon, Breast, etc.)1.18 - 8.44 nih.gov
Pyrazolo[3,4-d]pyrimidine derivative 16Various (Leukemia, Lung, Renal, etc.)0.018 - 9.98 bldpharm.com
PYRIND (Pyrazole derivative)MCF-7 (Breast)39.7 asm.org
TOSIND (Pyrazole derivative)MDA-MB-231 (Breast)17.7 asm.org
Pyrazole carbaldehyde derivative 43MCF-7 (Breast)0.25 mdpi.com
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one 7dMCF-7 (Breast)2.93

While the most frequently cited anticancer mechanisms for pyrazole derivatives involve the inhibition of specific enzymes or pathways like protein kinases, evidence also suggests that some members of this class can exert their effects by disrupting cell membrane integrity. This mechanism is more commonly detailed in the context of their antimicrobial activity, where pyrazole compounds have been shown to alter membrane permeability and disrupt ion gradients in fungal and bacterial cells. researchgate.netbiorxiv.org

Insufficient Data to Generate Requested Article on "this compound"

A comprehensive review of available scientific literature did not yield specific data required to generate the requested article on the chemical compound “this compound” and its derivatives, focusing on its mechanistic insights into fatty acid biosynthesis inhibition and structure-activity relationships.

While general information on pyrazole derivatives and their potential as fatty acid biosynthesis inhibitors exists, the available literature does not specifically address the compound "this compound" in this context. The search for mechanistic details and specific structure-activity relationship (SAR) data, including data tables for this particular molecule and its analogs, did not provide the necessary information to fulfill the user's request.

Therefore, due to the lack of specific scientific data on the fatty acid biosynthesis inhibition mechanism and the structure-activity relationships of "this compound" and its derivatives, it is not possible to generate the requested thorough and informative article at this time. Further experimental research and publication in peer-reviewed scientific journals would be required to provide the necessary information for such an analysis.

Applications in Materials Science and Industrial Chemistry

Synthesis and Characterization of Azo Dyes Incorporating Pyrazolone (B3327878) Moieties

Pyrazolone derivatives are well-established precursors in the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants. The presence of an active methylene (B1212753) group in the pyrazolone ring of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one makes it an excellent coupling component for diazotized aromatic amines, leading to the formation of brightly colored azo dyes. These dyes are of commercial interest due to their high tinctorial strength and excellent fastness properties. scielo.brnih.gov

The general synthesis of azo dyes from this pyrazolone precursor involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with the this compound molecule. The amino group on the pyrazolone ring can further be modified, for instance, by acetylation, to fine-tune the properties of the resulting dye. scielo.br The benzyl (B1604629) group at the N1 position influences the solubility and dyeing characteristics of the final product.

The characterization of these azo dyes typically involves a range of spectroscopic techniques. scielo.brnih.gov Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups, such as the N=N stretching of the azo group. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. nih.gov Ultraviolet-visible (UV-Vis) spectroscopy is employed to determine the absorption maxima (λmax) of the dyes, which dictates their color. scielo.br The solvatochromic behavior of these dyes, i.e., the change in color with the polarity of the solvent, is also an important characteristic that is studied using UV-Vis spectroscopy. scielo.br

Table 1: Representative Synthesis of Azo Dyes from Substituted Aminopyrazolones

Diazonium Salt Source (Aromatic Amine)Coupling ComponentResulting Azo Dye Structure (General)Typical Color Range
Substituted AnilinesThis compoundBenzyl-substituted hetarylazopyrazoloneYellow to Red
2-Aminothiazoles3-Amino-1-phenyl-1H-pyrazol-5(4H)-oneThiazolylazopyrazoloneVaries with substituent
Various Aryl AminesEthyl 5-amino-3-methyl-1H-pyrazole-4-carboxylatePyrazole (B372694) azo dye with ester functionalityVaries

Note: This table provides a generalized representation of the synthesis. The actual structure and color depend on the specific substituents on the aromatic amine.

Exploration of Non-Linear Optical (NLO) Properties

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical data storage and signal processing. researchgate.net Pyrazole and pyrazoline derivatives have emerged as a promising class of organic NLO materials due to their extended π-conjugated systems and the presence of electron donor and acceptor groups, which can lead to large second- and third-order optical nonlinearities. researchgate.netresearchgate.netresearchgate.net

The molecular structure of this compound, and particularly its derivatives, possesses features conducive to NLO activity. The pyrazolone ring can act as part of a conjugated bridge, while the amino group serves as an electron donor. By incorporating strong electron-withdrawing groups into the molecule, typically through the formation of azo dyes or other derivatives, a "push-pull" system can be created, which is a common design strategy for enhancing NLO properties. rsc.org

The NLO properties of these materials are typically investigated using techniques such as the Z-scan method, which can determine the non-linear refractive index (η₂) and the non-linear absorption coefficient (β). researchgate.net From these measurements, the third-order electronic susceptibility (χ⁽³⁾) can be calculated. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and understand the NLO properties, including the calculation of hyperpolarizability (β₀). researchgate.netacs.org For instance, studies on various pyrazole derivatives have shown hyperpolarizability values significantly greater than that of urea (B33335), a standard reference material for NLO studies. researchgate.net

Table 2: Key Parameters in NLO Characterization of Pyrazole Derivatives

ParameterSymbolDescriptionTypical Method of Determination
Non-linear Refractive Indexη₂Change in refractive index with light intensityZ-scan
Non-linear Absorption CoefficientβChange in absorption coefficient with light intensityZ-scan
Third-order Susceptibilityχ⁽³⁾Measure of the third-order NLO responseCalculated from η₂ and β
First Hyperpolarizabilityβ₀Molecular-level measure of second-order NLO responseDFT calculations

Ligands in Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry has seen extensive use of pyrazole and pyrazolone-based ligands due to their versatile binding modes and ability to form stable complexes with a wide range of metal ions. acs.orgresearchgate.net this compound can act as a multidentate ligand, coordinating to metal centers through the carbonyl oxygen, the amino nitrogen, and the nitrogen atoms of the pyrazole ring. depositolegale.it

The formation of metal complexes can significantly alter the physical and chemical properties of the parent ligand, leading to materials with interesting magnetic, catalytic, and biological properties. depositolegale.itunicam.it For example, pyrazolone-based Schiff base ligands, formed by the condensation of the amino group with an aldehyde or ketone, are excellent chelating agents that form stable complexes with transition metals. depositolegale.it

The characterization of these metal complexes involves elemental analysis to determine the metal-to-ligand ratio, and spectroscopic methods like FTIR to observe the shifts in vibrational frequencies upon coordination. mdpi.com X-ray crystallography provides definitive structural information, revealing the coordination geometry around the metal center. nih.gov The study of these complexes contributes to the development of new catalysts, magnetic materials, and metallo-pharmaceuticals. nih.govresearchgate.net

Role in Polymer and Functional Material Development

The incorporation of heterocyclic moieties like pyrazolone into polymer backbones or as pendant groups can impart desirable properties to the resulting materials, such as thermal stability, photo-responsiveness, and biological activity. mdpi.comnih.gov The reactive functional groups of this compound, namely the amino group and the pyrazolone ring, make it a suitable monomer or modifying agent for the development of functional polymers. nih.gov

The amino group can participate in polymerization reactions, such as polycondensation or polyaddition, to form polyamides or polyureas. Alternatively, it can be used to graft the pyrazolone moiety onto existing polymer chains through post-polymerization modification. elsevierpure.com The resulting polymers can find applications in diverse areas, including as specialty resins, coatings, and materials for biomedical applications. For instance, polymers functionalized with pyrazolone derivatives have been investigated for their use in creating materials with specific optical or biological functions. wum.edu.pknih.gov The development of such functional polymers is a growing area of research, with the potential to create advanced materials for a wide range of technological applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-1-benzyl-1H-pyrazol-5(4H)-one, and how do reaction conditions influence yield?

  • The compound can be synthesized via cyclization of hydrazine derivatives with β-diketones under acidic or basic conditions. For example, ethyl acetoacetate and hydrazine hydrate react in acetic acid to form pyrazolone derivatives, with yields highly dependent on pH and temperature . The Vilsmeier–Haack reaction is another method, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF to introduce formyl groups, requiring strict anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • 1H/13C NMR : Essential for confirming substitution patterns and hydrogen bonding in the pyrazolone ring.
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism in Schiff base derivatives) .
  • FT-IR : Identifies carbonyl (C=O) and amine (N-H) stretching frequencies, critical for verifying tautomeric forms .

Q. How does the benzyl group at the N1 position affect the compound’s reactivity?

  • The benzyl group enhances steric hindrance, directing electrophilic substitution to the 4-position of the pyrazolone ring. It also stabilizes intermediates in multicomponent reactions, facilitating the synthesis of fused heterocycles (e.g., coumarin-pyrimidine hybrids) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalizing the pyrazolone core for drug discovery?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in amination or halogenation steps .
  • Catalytic systems : Pd/Cu catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-position without disrupting the benzyl group .
  • Computational modeling : DFT calculations predict reactive sites, guiding experimental design for selective modifications .

Q. How can contradictory data on tautomerism (keto-enol vs. lactam forms) be resolved experimentally?

  • Variable-temperature NMR : Monitors proton shifts to identify dominant tautomers under different conditions .
  • Solid-state vs. solution studies : X-ray crystallography (solid) and UV-Vis spectroscopy (solution) reveal solvent- or temperature-dependent tautomeric equilibria .

Q. What are the challenges in scaling up synthesis while maintaining purity for biological assays?

  • Byproduct formation : Impurities like hydrazine derivatives (from incomplete cyclization) require purification via column chromatography or recrystallization in ethanol/water mixtures .
  • Continuous flow synthesis : Improves scalability and reduces side reactions compared to batch methods .

Q. How do electronic effects of substituents influence biological activity in related pyrazolone derivatives?

  • Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position enhance antibacterial activity by increasing electrophilicity at the carbonyl group. Conversely, electron-donating groups (e.g., OMe) improve solubility but reduce target binding affinity .
  • Structure-activity relationship (SAR) studies : Combine molecular docking (e.g., with bacterial DNA gyrase) and in vitro assays to validate hypotheses .

Methodological Guidance

Designing assays to evaluate anti-inflammatory activity:

  • In vitro COX-2 inhibition : Use ELISA kits to measure prostaglandin E₂ (PGE₂) suppression in macrophage cells treated with the compound .
  • In vivo models : Carrageenan-induced paw edema in rats, with dose-dependent comparisons to indomethacin .

Troubleshooting crystallization for X-ray analysis:

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) for slow evaporation. For stubborn compounds, employ diffusion techniques (e.g., layering hexane over a DCM solution) .

Addressing discrepancies in reported melting points:

  • DSC/TGA analysis : Differentiate polymorphs or solvates contributing to melting point variations .
  • Standardized protocols : Ensure consistent drying (vacuum desiccators) and heating rates (2°C/min) during measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.